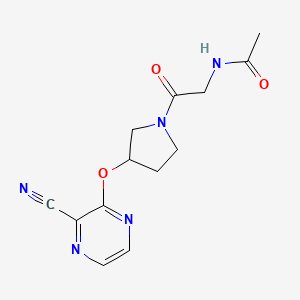

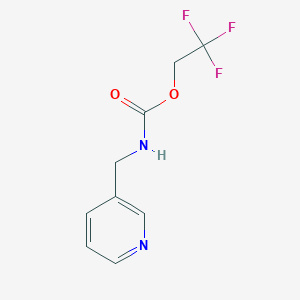

![molecular formula C23H23N5O B2674765 N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1251616-81-5](/img/structure/B2674765.png)

N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuro[3,2-d]pyrimidinone derivatives are known for their wide range of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . They have been considered as templates for drug discovery for many years .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a number of tricyclic and tetracyclic fused benzofuro[3,2-d]pyrimidinone derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes, reaction with carbon disulfide, and further reaction with alkyl halides or halogenated aliphatic esters .科学的研究の応用

Synthesis and Biological Activity

Research has focused on synthesizing novel compounds derived from benzofuro[3,2-d]pyrimidine and evaluating their biological activities. For instance, studies have synthesized derivatives with potential anti-inflammatory, analgesic, anti-tuberculosis, anticonvulsant, and antimicrobial activities.

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, structurally related to benzofuro[3,2-d]pyrimidines, have shown significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues, a category related to the structural framework of benzofuro[3,2-d]pyrimidine, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have demonstrated significant activity against tuberculosis, showcasing their importance in combating bacterial infections (V. U. Jeankumar et al., 2013).

Anticonvulsant Potential : Derivatives based on 2-piperidinecarboxylic acid, similar to the target molecule, have been evaluated for their anticonvulsant activity. This research has led to the identification of compounds with enhanced activity against seizures, indicating the potential for developing new treatments for epilepsy (B. Ho et al., 2001).

Analgesic Properties Enhancement : Studies have also focused on modifying the structure of benzofuro[3,2-d]pyrimidine derivatives to optimize their biological properties. Modifications aimed at increasing the analgesic activity of these compounds have been explored, suggesting the potential for creating more effective pain relief medications (I. Ukrainets et al., 2015).

Antimicrobial Applications : The synthesis and evaluation of benzofuro[3,2-d]pyrimidine derivatives for their antimicrobial activities have been a focus of research. These compounds have been tested against a variety of bacterial and fungal strains, with some showing promising results. This indicates their potential application in developing new antimicrobial agents (G.Parameshwarappa & S.S.Sangapure, 2009).

作用機序

While the specific mechanism of action for “N-(3-bromobenzyl)-4-piperidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is not available, related compounds have been found to possess both anticancer and analgesic properties . They have been found to attenuate thermal and mechanical allodynia induced by neuropathy and inhibit the proliferation of human cancer cell lines .

将来の方向性

特性

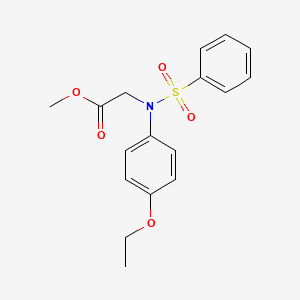

IUPAC Name |

4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUSCZLSOTSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

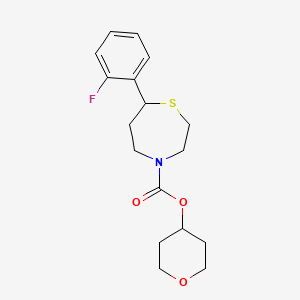

![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)

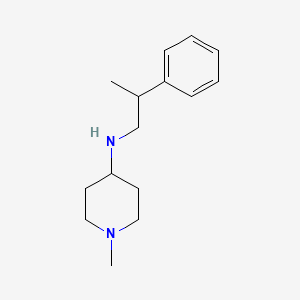

![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)

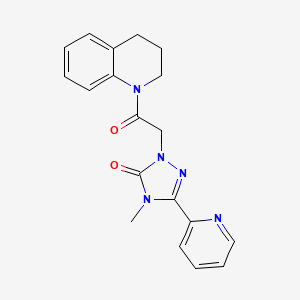

![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)